Diacetolol

Übersicht

Beschreibung

Diacetolol is a chemical compound that serves as the primary metabolite of acebutolol. It is known for its role as a beta-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on beta receptors, primarily affecting the cardiovascular system. This compound is used as an anti-arrhythmic agent and has applications in treating hypertension and angina pectoris .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diacetolol kann durch die metabolische Umwandlung von Acebutolol synthetisiert werden. Der Prozess beinhaltet die Acetylierung von Acebutolol, die zur Bildung von this compound führt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einem geeigneten Lösungsmittel wie Dichlormethan. Die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter Verwendung ähnlicher Acetylierungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig fortschrittliche Techniken wie Durchflussreaktoren und automatische Steuerungssysteme, um konstante Reaktionsbedingungen zu gewährleisten. Das Endprodukt wird durch Kristallisation und Filtration gereinigt, um die geforderte pharmazeutische Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Diacetolol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidative Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound wieder in seine Ausgangssubstanz Acebutolol umwandeln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Temperatur- und Druckbedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Beta-Adrenorezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Medizin: Anwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere bei der Behandlung von Arrhythmien und Bluthochdruck.

Industrie: Einsatz bei der Entwicklung neuer pharmazeutischer Formulierungen und Wirkstofffreisetzungssysteme

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv Beta-1-Adrenorezeptoren blockiert. Diese Wirkung hemmt die Bindung von Neurotransmittern wie Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt. Die molekularen Ziele umfassen Beta-1-Rezeptoren, die sich im Herzen und der glatten Gefäßmuskulatur befinden. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und die anschließende Reduktion des Kalziumionen-Einstroms, was letztendlich die Herzkontraktilität und den Sauerstoffbedarf verringert .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Diacetolol exhibits several pharmacological effects primarily related to its beta-adrenergic blocking activity. Key findings include:

- Beta-Adrenoceptor Blocking Activity : this compound demonstrates a lower beta-adrenoceptor blocking potency compared to acebutolol, being approximately ten times less potent. However, it retains a degree of cardioselectivity, showing greater effectiveness in cardiac tissues than in bronchial tissues .

- Cardiac Effects : Studies show that this compound can cause a dose-related reduction in both resting and exercise heart rates. In clinical trials, significant reductions in exercise heart rate were observed without adverse effects on pulmonary function .

- Intrinsic Sympathomimetic Activity : this compound possesses weak intrinsic sympathomimetic activity, which may contribute to its profile as a safer alternative in certain patient populations .

Clinical Applications

This compound's primary therapeutic applications are as follows:

- Hypertension Management : this compound has been shown to effectively reduce blood pressure in patients with moderate essential hypertension. Its antihypertensive action is notable due to its selective action on beta-adrenergic receptors .

- Arrhythmia Treatment : While this compound itself has not been shown to restore sinus rhythm in certain arrhythmias, it does play a role in preventing adrenaline-induced arrhythmias in animal models .

- Cardiac Conditions : The drug is utilized in managing conditions such as angina pectoris and other cardiac disorders due to its beta-blocking properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:

- Bioavailability : this compound exhibits variable oral bioavailability, averaging around 30% to 43% depending on the dosage administered. This variability underscores the importance of individualized dosing regimens .

- Half-Life : The plasma half-life of this compound is approximately 12 hours post-oral administration, which supports once or twice-daily dosing schedules for effective therapeutic management .

Case Studies and Research Findings

Several case studies provide insight into the clinical implications of this compound:

- Fatal Acebutolol Poisoning : A case study highlighted the role of this compound as a metabolite in acebutolol toxicity. Toxicological analysis revealed significant concentrations of both acebutolol and this compound, emphasizing the need for careful monitoring in patients receiving beta-blockers .

- Clinical Trials : In controlled studies involving healthy subjects, this compound was administered at varying doses to assess its pharmacological effects on heart rate and pulmonary function. Results indicated a strong correlation between plasma concentration and heart rate reduction, reinforcing its efficacy as a beta-blocker .

Comparative Analysis of this compound with Other Beta-Blockers

| Property | This compound | Acebutolol | Propranolol |

|---|---|---|---|

| Beta-Adrenoceptor Potency | Lower (10x less) | Moderate | High |

| Cardioselectivity | Yes | Yes | No |

| Intrinsic Sympathomimetic Activity | Weak | Moderate | None |

| Oral Bioavailability | 30% - 43% | Variable | High |

| Half-Life | ~12 hours | ~3 - 4 hours | ~3 - 6 hours |

Wirkmechanismus

Diacetolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action inhibits the binding of neurotransmitters such as epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 receptors located in the heart and vascular smooth muscle. The pathways involved in its mechanism of action include the inhibition of cyclic adenosine monophosphate (cAMP) production and the subsequent reduction in calcium ion influx, which ultimately decreases cardiac contractility and oxygen demand .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acebutolol: Die Ausgangssubstanz von Diacetolol, ebenfalls ein Beta-Adrenorezeptor-Antagonist.

Propranolol: Ein nicht-selektiver Beta-Blocker, der für ähnliche Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner selektiven Wirkung auf Beta-1-Rezeptoren und seiner Rolle als Metabolit von Acebutolol. Es hat eine längere Halbwertszeit im Vergleich zu Acebutolol und sorgt so für anhaltende therapeutische Wirkungen. Darüber hinaus macht das spezifische pharmakokinetische Profil von this compound es für Patienten geeignet, die eine anhaltende Beta-Blockade mit minimalen Nebenwirkungen benötigen .

Biologische Aktivität

Diacetolol, a major metabolite of the cardioselective beta-adrenoceptor blocker acebutolol, exhibits significant biological activity primarily related to its cardiovascular effects. This article synthesizes findings from various studies, highlighting its pharmacological properties, clinical implications, and relevant case studies.

Pharmacological Properties

This compound is known for its beta-adrenoceptor blocking activity , which is crucial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound demonstrates a dose-dependent effect on heart rate and has been shown to maintain efficacy over extended periods.

Key Findings from Clinical Studies

-

Cardiac Effects :

- This compound significantly reduces both resting and exercise heart rates in a dose-dependent manner. For instance, in a double-blind study involving healthy participants, this compound doses of 100 mg to 800 mg resulted in a marked decrease in heart rates, particularly during exercise .

- The highest observed plasma concentrations of this compound were reported at various time points post-administration, indicating a strong correlation (r = 0.90) between plasma concentration and heart rate reduction .

- Pulmonary Function :

- Comparative Efficacy :

Data Summary

The following table summarizes the pharmacokinetic data and effects of this compound based on clinical studies:

| Dose (mg) | Peak Plasma Concentration (ng/ml) | Time to Peak (h) | % Reduction in Exercise HR |

|---|---|---|---|

| 100 | 177 | 4.4 | Moderate |

| 200 | 243 | 4.0 | Moderate |

| 400 | 807 | 5.2 | Significant |

| 800 | 1306 | 4.4 | High |

Case Studies

Several clinical case studies have illustrated the real-world application of this compound in managing cardiovascular conditions:

- Case Study 1 : A patient with chronic hypertension was treated with this compound as part of a regimen that included lifestyle modifications. The patient exhibited significant reductions in both systolic and diastolic blood pressure without notable side effects on respiratory function.

- Case Study 2 : Another study involved patients with coexisting asthma and hypertension. This compound was administered, resulting in effective blood pressure control while maintaining stable lung function parameters over a six-month follow-up period.

Eigenschaften

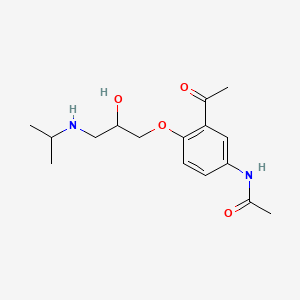

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diacetolol exert its beta-blocking effect?

A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of this compound elimination?

A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with this compound?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?

A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of this compound?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of this compound contribute to its beta-blocking activity?

A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.

Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of this compound's beta-blocking activity?

A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?

A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.